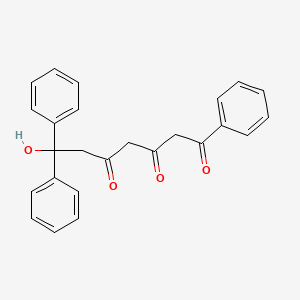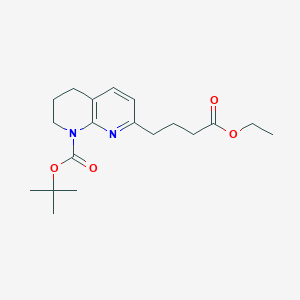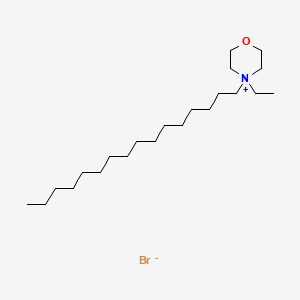
4-Ethyl-4-hexadecylmorpholin-4-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-4-hexadecyl-1-oxa-4-azoniacyclohexane is a quaternary ammonium compound with a unique structure that includes a long alkyl chain and an oxygen atom within a six-membered ring. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-hexadecyl-1-oxa-4-azoniacyclohexane typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:
R3N+R’X→R3N+R’X−
where ( \text{R}_3\text{N} ) is the tertiary amine and ( \text{R’}\text{X} ) is the alkyl halide.
Industrial Production Methods
In industrial settings, the production of 4-Ethyl-4-hexadecyl-1-oxa-4-azoniacyclohexane is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-hexadecyl-1-oxa-4-azoniacyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to a tertiary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxides are commonly employed.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of tertiary amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Scientific Research Applications
4-Ethyl-4-hexadecyl-1-oxa-4-azoniacyclohexane has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-hexadecyl-1-oxa-4-azoniacyclohexane involves its interaction with cell membranes. The long alkyl chain inserts into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant with a different functional group but similar applications.
Uniqueness
4-Ethyl-4-hexadecyl-1-oxa-4-azoniacyclohexane is unique due to the presence of an oxygen atom within the ring structure, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other quaternary ammonium compounds and can lead to different physicochemical properties and applications.
Properties
CAS No. |
52132-57-7 |
|---|---|
Molecular Formula |
C22H46BrNO |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-ethyl-4-hexadecylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C22H46NO.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(4-2)19-21-24-22-20-23;/h3-22H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KLFNLCQNZFRTSJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1(CCOCC1)CC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



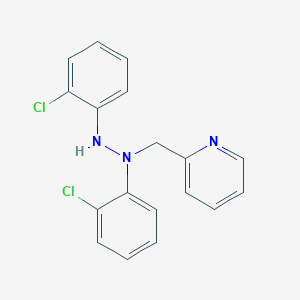
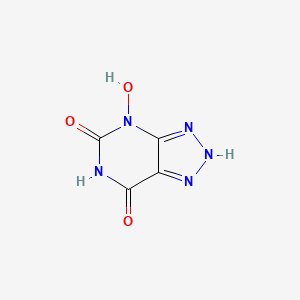
![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)

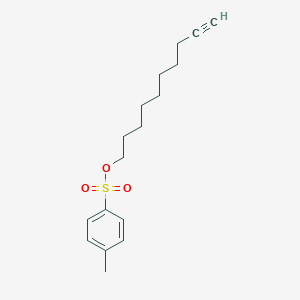
![Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-](/img/structure/B14010871.png)

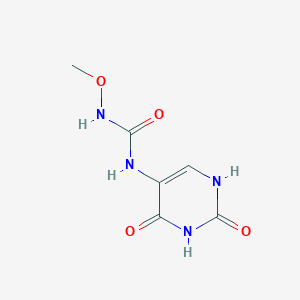
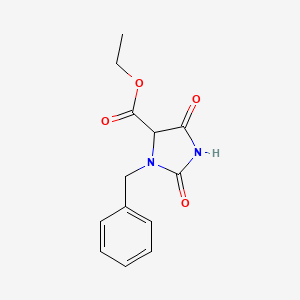
![4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14010889.png)

